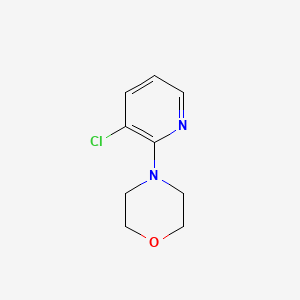

4-(3-Chloropyridin-2-yl)morpholine

Descripción

4-(3-Chloropyridin-2-yl)morpholine (CAS: 54231-36-6) is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 3-chloropyridine scaffold. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its commercial availability is supported by multiple global suppliers, reflecting its industrial relevance .

Propiedades

IUPAC Name |

4-(3-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKQIVLNKGDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384665 | |

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-36-6 | |

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-2-yl)morpholine typically involves the reaction of 3-chloropyridine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces a leaving group on the chloropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chloropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antagonism of G-Protein Coupled Receptors (GPCRs)

One significant application of 4-(3-Chloropyridin-2-yl)morpholine derivatives is their role as antagonists of GPCRs. These receptors are crucial in numerous physiological processes and are common targets for drug development. For instance, morpholino compounds have been identified as potential lead molecules for the design of therapeutic agents aimed at treating disorders related to the nervous system, including anxiety and depression .

Case Study: Antipsychotic Activity

Research has indicated that certain derivatives of morpholine compounds exhibit antipsychotic properties. A study highlighted the efficacy of these compounds in preclinical models, demonstrating their potential as treatments for schizophrenia and other neuropsychiatric disorders . The binding affinity of these compounds to specific serotonin receptors suggests they could modulate neurotransmitter systems effectively.

Pharmacological Applications

Inhibition of Specific Receptors

this compound has been explored for its ability to inhibit specific neuropeptide receptors, such as the corticotropin-releasing factor (CRF) receptor. This inhibition could provide a novel approach to treating conditions like stress-related disorders and alcoholism .

Preclinical Studies

In vitro studies have shown that related morpholino compounds can significantly inhibit binding at CRF receptors with high potency. Such findings support the hypothesis that these compounds may be developed further for clinical applications targeting stress and anxiety disorders .

Material Science Applications

Development of Novel Materials

Beyond pharmacological uses, this compound derivatives have potential applications in material science. Their unique chemical properties allow for incorporation into polymer matrices, enhancing the functional characteristics of materials used in various industrial applications .

Case Study: Polymer Composites

Research into polymer composites incorporating morpholino compounds has shown improved thermal stability and mechanical strength. These enhancements make them suitable for applications in coatings, adhesives, and other materials requiring robust performance under varying environmental conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(3-Chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and chloropyridine moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Pyridinylmorpholines

4-(3-Bromopyridin-2-yl)morpholine

- Structural Difference : Bromine replaces chlorine at the pyridine 3-position.

- Impact : Bromine’s larger atomic radius and higher electronegativity enhance leaving-group ability in substitution reactions. NMR data (¹H, CDCl₃) shows distinct shifts: δ 8.25 (dd, J = 1.6, 4.7 Hz) for the pyridine proton adjacent to bromine, compared to δ ~8.3–8.4 in the chloro analog .

4-(6-Chloropyridin-2-yl)morpholine

Heterocyclic Ring Variations

4-(4-Chloropyrimidin-2-yl)morpholine

- Structural Difference : Pyrimidine replaces pyridine, introducing a second nitrogen atom.

- Impact : The electron-deficient pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with biological targets like DNA or enzymes. Applications include agrochemicals and kinase inhibitors .

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Extended Aromatic Systems

Pyrido[4,3-d]pyrimidine Derivatives

Examples include 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (Compound 3c):

- Structural Features : A fused pyrido-pyrimidine core with methoxyphenyl and morpholine substituents.

- Properties : Melting points range from 164°C to 236°C, indicating high thermal stability. Methoxy groups improve solubility and π-π stacking in biological systems .

- Applications: Potential use in anticancer agents due to DNA intercalation capabilities .

Substituent Position and Linker Effects

4-((6-Chloropyridin-3-yl)methyl)morpholine

Comparative Data Table

Key Findings and Implications

- Halogen Effects : Bromine analogs offer superior reactivity in cross-coupling reactions, whereas chlorine provides cost-effective stability .

- Heterocycle Choice : Pyrimidine-based compounds exhibit stronger target binding due to additional hydrogen-bonding sites .

- Structural Rigidity : Fused ring systems (e.g., pyrido-pyrimidines) enhance thermal stability and bioactivity but may reduce solubility .

Actividad Biológica

4-(3-Chloropyridin-2-yl)morpholine is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C9H11ClN2O. It consists of a morpholine ring linked to a chloropyridine moiety, which contributes to its distinctive chemical properties. The synthesis typically involves the reaction of 3-chloropyridine with morpholine under conditions that favor nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring enhances its binding affinity, while the chloropyridine moiety may influence the selectivity towards particular biological pathways.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The results indicated that this compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : In a recent investigation into novel anticancer agents, researchers found that this compound significantly inhibited the growth of breast cancer cells in vitro. The study revealed that the compound induced apoptosis via the mitochondrial pathway, making it a candidate for further development in cancer therapy .

- Mechanistic Studies : Additional research focused on elucidating the exact mechanisms through which this compound exerts its biological effects. This included studies on enzyme kinetics and receptor binding assays, which confirmed its role as an effective inhibitor in target pathways associated with disease progression .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-Chloropyridin-2-yl)morpholine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between morpholine and 3-chloro-2-iodopyridine (or analogous intermediates) under inert conditions. Catalysts like Pd(PPh₃)₄ or CuI in solvents such as DMF or THF can enhance reaction efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC-MS ensures intermediate stability .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks: morpholine protons (δ 3.6–3.8 ppm, multiplet), pyridyl protons (δ 7.2–8.5 ppm), and absence of residual solvent signals.

- IR Spectroscopy : Bands at ~1100–1175 cm⁻¹ (C-O-C in morpholine) and ~650 cm⁻¹ (C-Cl stretch) confirm functional groups. Compare with computational spectra (e.g., DFT) for validation .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ≈ 213.07 (C₉H₁₁ClN₂O⁺).

Q. What safety protocols are essential for handling chlorinated morpholine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps.

- Waste Disposal : Segregate chlorinated waste in labeled containers; collaborate with certified waste management services for incineration.

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How do pressure-induced phase transitions affect the vibrational modes of this compound?

- Methodological Answer : High-pressure Raman/IR studies (0–4 GPa) reveal shifts in C-H (2980–3145 cm⁻¹) and morpholine ring (1100–1175 cm⁻¹) stretches. Pressure-dependent splitting/merging of peaks (e.g., at 0.7 GPa and 2.5 GPa) suggests conformational changes or lattice rearrangements. Complementary X-ray diffraction under pressure can resolve structural transitions .

Q. What strategies resolve contradictions in spectroscopic data for morpholine derivatives?

- Methodological Answer : Discrepancies between experimental and computational spectra often arise from solvent effects or crystal packing. Mitigate by:

- Performing ab-initio calculations (e.g., Gaussian09) with implicit solvent models (PCM).

- Validating with solid-state NMR or dielectric spectroscopy to assess intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., p38 MAPK, JNK) based on structural similarity to known inhibitors like SB-202190 .

- QSAR Modeling : Train models on chloropyridinyl-morpholine analogs to correlate substituent effects (e.g., Cl position) with IC₅₀ values. Validate with in vitro kinase assays .

Q. What mechanistic insights can be gained from studying substituent effects in related morpholine derivatives?

- Methodological Answer : Compare reactivity of this compound with analogs (e.g., 4-(4-Chloropyridin-2-yl)morpholine) in SNAr reactions. Kinetic studies (via LC-MS monitoring) and Hammett plots (σ⁺ values) reveal electronic effects of substituents on reaction rates. DFT transition-state analysis further clarifies regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.